Deforolimus
Description
Overview of mTOR as a Central Serine/Threonine Kinase in Cellular Regulation
The mechanistic target of rapamycin (B549165) (mTOR), officially known as the mechanistic target of rapamycin kinase, is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating cell growth, metabolism, and survival. mdpi.commdpi.com It belongs to the phosphatidylinositol 3-kinase (PI3K)-related kinase family. biologists.com Functioning as a central regulator, mTOR integrates a multitude of intracellular and extracellular signals, including growth factors, nutrients (like amino acids), energy levels, and cellular stress, to direct cellular responses. biologists.comsochob.clwikipedia.org This intricate signaling network allows mTOR to coordinate anabolic processes, such as the synthesis of proteins and lipids, with catabolic processes like autophagy, thereby maintaining cellular and organismal homeostasis. nih.govnih.gov Given its central role, the mTOR pathway is fundamental for most major cellular functions, influencing basic cell behaviors like mass accumulation (growth) and proliferation. sochob.clnih.gov
Structural and Functional Distinction of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)
mTOR exerts its functions as the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mdpi.comwikipedia.org These complexes have different components, localizations, and downstream targets, leading to distinct regulatory functions. wikipedia.orgresearchgate.net
Both complexes share the core mTOR catalytic subunit, mammalian lethal with SEC13 protein 8 (mLST8), and DEP-domain-containing mTOR-interacting protein (DEPTOR). biologists.comresearchgate.netwikipedia.org
mTORC1 is uniquely characterized by the presence of the regulatory-associated protein of mTOR (Raptor) and the proline-rich AKT substrate 40 kDa (PRAS40). biologists.comwikipedia.org Raptor is crucial for substrate recognition. mTORC1 acts as a sensor for nutrients, energy, and growth factors. mdpi.comwikipedia.org Its primary role is to promote cell growth and proliferation by stimulating anabolic processes like protein and lipid biosynthesis while inhibiting catabolic processes such as autophagy. biologists.comnih.gov The activity of mTORC1 is acutely sensitive to inhibition by the macrolide rapamycin (when complexed with FKBP12). biologists.com
mTORC2 is distinguished by its core components: rapamycin-insensitive companion of mTOR (RICTOR) and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). wikipedia.orgmdpi.com RICTOR serves as a scaffold for substrate binding, and its presence renders the complex largely insensitive to acute rapamycin treatment. wikipedia.orgmdpi.com mTORC2 is primarily activated by growth factors and is a key regulator of cell survival, proliferation, and cytoskeletal organization. mdpi.comsochob.clwikipedia.org It phosphorylates several members of the AGC kinase family, most notably Akt at serine 473, which is required for its maximal activation. sochob.clwikipedia.org
Table 1: Comparison of mTORC1 and mTORC2
| Feature | mTOR Complex 1 (mTORC1) | mTOR Complex 2 (mTORC2) |
|---|---|---|
| Unique Core Components | Raptor, PRAS40 biologists.comwikipedia.org | RICTOR, mSIN1 wikipedia.orgmdpi.com |
| Primary Activators | Nutrients, Growth Factors, Energy Status mdpi.comwikipedia.org | Growth Factors mdpi.comsochob.cl |
| Key Functions | Promotes protein synthesis, lipid biogenesis; Inhibits autophagy biologists.comnih.gov | Regulates cell survival, proliferation, cytoskeletal organization mdpi.comsochob.clwikipedia.org |
| Key Substrates | S6K1, 4E-BP1 sochob.cl | Akt, PKCα sochob.clwikipedia.org |
| Rapamycin Sensitivity | Acutely sensitive biologists.com | Acutely insensitive wikipedia.orgmdpi.com |
Fundamental Involvement of mTOR Pathway in Cellular Metabolism, Growth, and Proliferation
The mTOR pathway is a master regulator of cell metabolism, growth, and proliferation, orchestrating these processes in response to environmental cues. biologists.comnih.gov
Metabolism: mTORC1 plays a central role in metabolic regulation. nih.gov It promotes the synthesis of lipids by activating transcription factors like SREBP1 and PPARγ, which control genes involved in cholesterol and fatty acid homeostasis. mdpi.combiologists.com It also drives nucleotide synthesis, essential for DNA replication and ribosome biogenesis, by regulating key metabolic enzymes. nih.gov Furthermore, mTORC1 influences mitochondrial biogenesis and function, impacting cellular energy levels. nih.gov
Growth (Mass Accumulation): A primary function of mTORC1 is to promote an increase in cell size by driving the synthesis of macromolecules. It achieves this largely through the phosphorylation of two key downstream effectors: S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). sochob.cl Phosphorylation of these targets leads to an increase in mRNA translation and ribosome biogenesis, providing the necessary machinery to support high levels of cell growth. nih.gov
Proliferation (Cell Division): By promoting cell growth and ensuring the availability of necessary building blocks like lipids and nucleotides, the mTOR pathway is intrinsically linked to cell proliferation. nih.govnih.gov mTORC2 contributes to proliferation by activating Akt, which in turn regulates cellular processes including survival and apoptosis. sochob.cl The coordinated action of both complexes ensures that cells divide only when conditions are favorable.
Dysregulation of mTOR Signaling in Diverse Pathological States
Due to its central role in coordinating cell growth and metabolism, the precise regulation of mTOR signaling is critical for normal physiology. nih.gov Consequently, its dysregulation is implicated in a wide array of human diseases. mdpi.comsochob.cl Overactivation of the mTOR pathway is a common feature in many cancers, where it contributes to uncontrolled cell growth and proliferation. mdpi.comnih.gov Pathological conditions associated with mTOR dysregulation include:
Cancer: Aberrant mTOR signaling is found in approximately 30% of all cancers, including endometrial cancer, sarcoma, renal cell carcinoma, and breast cancer. mdpi.comwikipedia.orgnih.govaacrjournals.org Mutations in upstream regulators like PTEN or PI3K can lead to hyperactivation of the mTOR pathway. nih.govwikipedia.org
Metabolic Diseases: Dysregulation of mTOR is linked to metabolic disorders such as type 2 diabetes and obesity. mdpi.comsochob.cl For instance, elevated mTORC1 activity in the liver and pancreas can contribute to insulin (B600854) resistance and impaired glucose homeostasis. sochob.clnih.gov
Neurological and Neuropsychiatric Disorders: The mTOR pathway is crucial for neuronal development, synaptic plasticity, and memory. dovepress.com Its dysregulation has been associated with conditions like tuberous sclerosis, autism spectrum disorders (including Fragile X syndrome), and neurodegenerative diseases. nih.govdovepress.comjneurosci.org
Structure
2D Structure
Properties
Molecular Formula |
C53H84NO14P |
|---|---|
Molecular Weight |
990.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
InChI Key |
BUROJSBIWGDYCN-KMXFESHVSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Isomeric SMILES |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origin of Product |
United States |
Molecular Mechanism of Action of Deforolimus
Deforolimus as an Allosteric Inhibitor of mTOR
This compound, a non-prodrug analog of rapamycin (B549165), functions as a selective, allosteric inhibitor of the mammalian target of rapamycin (mTOR). aacrjournals.orgaacrjournals.org mTOR is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and survival. drugbank.comwikipedia.orgnih.gov It integrates signals from various upstream pathways, including those involving PI3K, AKT, and PTEN, which are crucial in the context of malignancy. wikipedia.orgnih.gov
The inhibitory action of this compound on mTOR is not direct but is mediated through an intermediary protein. This mechanism involves the formation of a complex that then interacts with mTOR to modulate its activity. By blocking mTOR, this compound effectively creates a state similar to starvation within cancer cells, which interferes with their fundamental processes of growth, division, metabolism, and the formation of new blood vessels (angiogenesis). aacrjournals.orgwikipedia.org This allosteric inhibition is a key characteristic of the first-generation mTOR inhibitors, a class to which this compound belongs. aacrjournals.org
Protein Binding Dynamics: Interaction with FK506 Binding Protein 12 (FKBP12)
The molecular mechanism of this compound is initiated by its binding to the intracellular receptor protein, FK506 Binding Protein 12 (FKBP12). wikipedia.orgtoku-e.comoup.com This interaction is a prerequisite for its inhibitory effect on mTOR. toku-e.com The binding of this compound to FKBP12 is similar to that of rapamycin. selleckchem.comselleckchem.comselleckchem.com
Once the this compound-FKBP12 complex is formed, it acquires the ability to bind to the FKBP12-rapamycin-binding (FRB) domain of mTOR. wikipedia.orgcaymanchem.com This ternary complex formation is the critical step that leads to the allosteric inhibition of mTOR's kinase activity. caymanchem.comnih.gov The interaction prevents mTOR from associating with its downstream target proteins, thereby blocking the signaling cascade. toku-e.com The affinity of this compound for FKBP12 is a key determinant of its potency as an mTOR inhibitor. researchgate.net
Specificity of Inhibition: Primary Targeting of mTOR Complex 1 (mTORC1)
mTOR exists in two distinct multiprotein complexes known as mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgaacrjournals.org this compound, like other rapamycin analogs (rapalogs), exhibits specificity by primarily inhibiting mTORC1. aacrjournals.orgwikipedia.orgaacrjournals.orgresearchgate.net mTORC1 is characterized by the presence of the regulatory protein raptor and is sensitive to rapamycin and its analogs. wikipedia.org
In contrast, mTORC2, which contains the protein rictor, is generally considered to be insensitive to acute treatment with rapalogs like this compound. wikipedia.orgaacrjournals.org However, some studies suggest that prolonged exposure to these inhibitors may eventually impact mTORC2 assembly and function. aacrjournals.orgportlandpress.com The primary and selective inhibition of mTORC1 is a defining feature of the first-generation mTOR inhibitors. aacrjournals.org This specificity is attributed to the mechanism of action, where the drug-FKBP12 complex interferes with the function of mTORC1 without directly affecting the kinase activity of mTORC2 in the short term. wikipedia.orgportlandpress.com
Downstream Molecular Effectors of mTORC1 Inhibition
The inhibition of mTORC1 by this compound leads to the modulation of key downstream effector proteins that are critical for cell growth and proliferation. nih.gov These effectors are directly phosphorylated and activated by mTORC1.
Dephosphorylation of Ribosomal Protein S6 Kinase (S6K1/p70S6K)
One of the primary downstream targets of mTORC1 is the ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K. nih.govwikipedia.org In its active state, mTORC1 phosphorylates S6K1, which in turn phosphorylates the ribosomal protein S6 and other substrates, promoting protein synthesis and cell growth. wikipedia.orgsurgicalneurologyint.com
Treatment with this compound leads to the potent, dose-dependent inhibition of S6K1 phosphorylation. selleckchem.comtargetmol.com This dephosphorylation event serves as a reliable biomarker for mTORC1 inhibition. nih.gov By preventing the activation of S6K1, this compound effectively curtails the translation of a specific subset of mRNAs, leading to a decrease in cell size and inhibition of cell proliferation. selleckchem.com
Dephosphorylation of Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)
Another crucial downstream effector of mTORC1 is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govwikipedia.org When hypophosphorylated, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from forming the eIF4F complex, which is essential for the initiation of cap-dependent translation. surgicalneurologyint.comtandfonline.com
mTORC1 activation leads to the hyperphosphorylation of 4E-BP1, causing its dissociation from eIF4E and allowing protein synthesis to proceed. tandfonline.com this compound treatment inhibits mTORC1, resulting in the dephosphorylation of 4E-BP1. selleckchem.comtargetmol.comaacrjournals.org This has been demonstrated in various cancer cell lines and in patient samples, where a significant reduction in phosphorylated 4E-BP1 (p-4E-BP1) levels is observed following treatment. nih.govaacrjournals.org The inhibition of 4E-BP1 phosphorylation is a key mechanism by which this compound suppresses the translation of proteins required for cell growth and proliferation. selleckchem.comaacrjournals.org However, it has been noted that the inhibition of 4E-BP1 phosphorylation by rapalogs may be less complete compared to the inhibition of S6K1 phosphorylation. portlandpress.comnih.govplos.org
Comparative Pharmacological Profile with Rapamycin and its Analogs
This compound belongs to the first generation of mTOR inhibitors, commonly referred to as rapalogs, which also includes sirolimus (rapamycin), everolimus (B549166), and temsirolimus (B1684623). aacrjournals.orgwikipedia.orgaacrjournals.org While all these compounds share a core mechanism of action, there are distinctions in their pharmacological profiles.
Table 1: Comparison of this compound with other Rapalogs
| Feature | This compound | Rapamycin (Sirolimus) | Everolimus | Temsirolimus |
|---|---|---|---|---|
| Drug Class | Rapalog, mTORC1 inhibitor | Rapalog, mTORC1 inhibitor | Rapalog, mTORC1 inhibitor | Rapalog, mTORC1 inhibitor (prodrug of rapamycin) |
| Mechanism | Allosteric mTORC1 inhibition via FKBP12 complex | Allosteric mTORC1 inhibition via FKBP12 complex | Allosteric mTORC1 inhibition via FKBP12 complex | Metabolized to rapamycin, then allosteric mTORC1 inhibition |
| Chemical Modification | Dimethylphosphinate moiety at C42-hydroxy group | Parent compound | O-2 hydroxyethyl (B10761427) chain substitution | Dihydroxymethyl propionic acid ester |
| Water Solubility | More water-soluble than rapamycin | Low | - | More water-soluble than rapamycin |
| Prodrug Status | No. aacrjournals.orgselleckchem.com | No | No | Yes. wikipedia.org |
| mTORC1 Inhibition | Potent | Potent | Potent | Potent (as rapamycin) |
| FKBP12 Binding | Similar to rapamycin. selleckchem.comselleckchem.comselleckchem.com | High affinity | High affinity | High affinity (as rapamycin) |
This compound is a semisynthetic derivative of rapamycin, specifically created by alkylating the 42-hydroxy group with a dimethylphosphinate group. toku-e.com This modification results in a compound that is more water-soluble than rapamycin, which can be advantageous for formulation. caymanchem.com Unlike temsirolimus, which is a prodrug that is converted to rapamycin in the body, this compound is a non-prodrug analog. aacrjournals.orgwikipedia.org
The binding affinity to FKBP12 and the subsequent inhibition of mTORC1 are similar between this compound and rapamycin. selleckchem.comselleckchem.comselleckchem.com All rapalogs, including this compound, primarily target mTORC1, leading to the dephosphorylation of S6K1 and 4E-BP1. aacrjournals.orgwikipedia.orgaacrjournals.org While they are highly effective at inhibiting S6K1, their effect on 4E-BP1 phosphorylation can be incomplete. portlandpress.complos.org This has led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. aacrjournals.orgaacrjournals.org
Characterization of this compound as a Non-Prodrug Rapamycin Analog
This compound, also known as ridaforolimus (B1684004) (AP23573, MK-8669), is a synthetic analog of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. toku-e.comnih.govdrugbank.com Unlike some other rapamycin analogs, such as temsirolimus, this compound is not a prodrug, meaning it is administered in its active form and does not require metabolic conversion to exert its therapeutic effects. wikipedia.orgnih.govascopubs.orgascopubs.org This characteristic distinguishes it from rapamycin, which has limitations such as poor aqueous solubility and chemical stability. nih.gov
The primary mechanism of action of this compound involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis. aacrjournals.orgdrugbank.commedkoo.com mTOR is a central component of two distinct protein complexes, mTORC1 and mTORC2. wikipedia.orgaacrjournals.org this compound, like its parent compound rapamycin, primarily targets mTORC1. nih.govaacrjournals.org
The inhibitory action of this compound is initiated by its binding to the intracellular receptor protein FK506-binding protein 12 (FKBP12). toku-e.comaacrjournals.orgnih.gov The resulting this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. nih.govcaymanchem.com This interaction allosterically inhibits the kinase activity of mTORC1, preventing it from phosphorylating its downstream targets. nih.govcaymanchem.com
Key downstream effectors of mTORC1 that are inhibited by this compound include the 40S ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). aacrjournals.orgaacrjournals.org By preventing the phosphorylation of these proteins, this compound disrupts the initiation of protein synthesis and cell cycle progression, leading to a cytostatic effect. nih.govwikipedia.orgaacrjournals.org Research has shown that treatment with this compound leads to a dose-dependent inhibition of the phosphorylation of both S6 and 4E-BP1. aacrjournals.org In vitro studies on HT-1080 fibrosarcoma cells demonstrated that this compound inhibited the phosphorylation of S6 and 4E-BP1 with IC50 values of 0.2 nM and 5.6 nM, respectively. aacrjournals.orgncats.io
This compound has been shown to have potent antiproliferative activity across a broad range of cancer cell lines. aacrjournals.orgaacrjournals.org Its ability to inhibit mTOR signaling creates a state resembling starvation in cancer cells by interfering with essential processes like cell growth, division, and metabolism. medkoo.comaacrjournals.org
Table 1: Comparison of this compound and Rapamycin
| Feature | This compound | Rapamycin |
| Type | Synthetic analog | Natural macrolide |
| Prodrug | No wikipedia.orgnih.govascopubs.orgascopubs.orgaacrjournals.org | Not applicable |
| Target | mTOR (primarily mTORC1) aacrjournals.orgdrugbank.comcaymanchem.com | mTOR (primarily mTORC1) drugbank.comwikipedia.org |
| Mechanism | Binds to FKBP12, forming a complex that inhibits mTORC1 toku-e.comnih.govcaymanchem.com | Binds to FKBP12, forming a complex that inhibits mTORC1 nih.govdrugbank.com |
| Solubility | Improved aqueous solubility compared to rapamycin nih.govcaymanchem.com | Poor aqueous solubility nih.gov |
| Administration | Oral and intravenous formulations developed caymanchem.comncats.iooup.com | Primarily oral |
Cellular and Molecular Effects of Deforolimus in Preclinical Models
Antiproliferative Activity in Diverse Cancer Cell Lines
Preclinical studies have consistently demonstrated the broad-spectrum antiproliferative activity of deforolimus across a diverse range of human cancer cell lines. nih.govnih.gov Its efficacy has been observed in various malignancies, including sarcoma, endometrial, and prostate cancers, as well as in cell lines characterized by PTEN deficiency, a common feature in many tumors that leads to hyperactivation of the mTOR pathway. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net
The action of this compound is primarily cytostatic, meaning it inhibits cell growth and division rather than directly causing cell death in all cases. aacrjournals.org In vitro studies on panels of sarcoma and endometrial cancer cell lines revealed that treatment with low nanomolar concentrations of this compound was sufficient to suppress cellular proliferation in all tested lines. aacrjournals.org The maximal level of proliferation inhibition varied between cell lines, typically ranging from approximately 20% to 60%. aacrjournals.org This broad inhibitory activity highlights the compound's potential against tumors reliant on the mTOR pathway for their growth and proliferation. aacrjournals.orgnih.gov
| Cancer Type | Cell Line | EC₅₀ (nmol/L) | Maximal Inhibition (%) |
|---|---|---|---|
| Sarcoma | A-204 | 0.4 | 47 |
| G-292 | 0.2 | 42 | |
| HT-1080 | 0.2 | 36 | |
| Saos-2 | 0.1 | 23 | |
| Endometrial | AN3CA | 0.2 | 43 |
| HEC-1A | 0.2 | 39 | |
| RL95-2 | 0.3 | 58 |
Data derived from in vitro studies assessing the effect of this compound on the rate of cellular proliferation after 72 hours of exposure. aacrjournals.org
A primary mechanism underlying the antiproliferative effect of this compound is the induction of cell cycle arrest, predominantly in the G1 phase. researchgate.netfigshare.com The mTOR protein acts as a critical gatekeeper for the transition from the G1 to the S phase of the cell cycle. aacrjournals.org It regulates the translation of key proteins required for this progression, such as cyclin D1. aacrjournals.org
By inhibiting mTOR, this compound disrupts this regulatory function, preventing cells from advancing into the DNA synthesis (S) phase and causing them to accumulate in the G1 phase. aacrjournals.orgresearchgate.net In preclinical models using C4-2 prostate cancer cells, treatment with this compound (referred to as ridaforolimus) resulted in a significant increase in the proportion of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. researchgate.net This G1 arrest effectively halts the proliferation of cancer cells. researchgate.netcore.ac.uk This effect is not unique to this compound, as other mTOR inhibitors like everolimus (B549166) and temsirolimus (B1684623) also demonstrate the ability to induce G1 phase arrest in various cancer cell lines. core.ac.ukimrpress.com
Inhibition of Global Protein Synthesis
A cornerstone of mTOR's function is the promotion of global protein synthesis, a process that is often upregulated in cancer to support rapid growth and proliferation. nih.govfrontiersin.org this compound effectively curtails this by inhibiting mTORC1, which in turn disrupts the signaling to key downstream effectors that control translation. nih.govaacrjournals.org
The two best-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). aacrjournals.orgaacrjournals.org mTORC1 activation leads to the phosphorylation and activation of S6K1 and the phosphorylation and inactivation of 4E-BP1, both of which promote mRNA translation. aacrjournals.org Preclinical research demonstrated that this compound causes a dose-dependent inhibition of the phosphorylation of both S6 and 4E-BP1. aacrjournals.org In HT-1080 fibrosarcoma cells, this inhibition was achieved at low nanomolar concentrations, underscoring the compound's potency in shutting down the protein synthesis machinery essential for tumor growth. aacrjournals.org
| Target Protein (Phosphorylated form) | IC₅₀ (nmol/L) |
|---|---|
| Ribosomal Protein S6 | 0.2 |
| 4E-BP1 | 5.6 |
Data reflects the concentration of this compound required to achieve 50% of the complete inhibition of phosphorylation of downstream mTOR targets. aacrjournals.org
Induction of Apoptosis Pathways and Programmed Cell Death
In addition to its cytostatic effects, this compound can promote programmed cell death, or apoptosis, in various preclinical cancer models. researchgate.netnih.gov While mTOR inhibition more commonly leads to a cytostatic effect, under certain conditions, it can trigger apoptotic pathways. aacrjournals.org The pro-apoptotic activity of this compound has been noted in several human tumor xenograft models. researchgate.net
Mechanistically, mTOR inhibitors can induce apoptosis through several routes. One identified mechanism in colon cancer cells involves the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) via the transcription factor CHOP. nih.gov This sensitizes the cells to apoptosis through the extrinsic, or death receptor-mediated, pathway. nih.gov Studies with related mTOR inhibitors have shown they can induce classical apoptosis, characterized by the cleavage of caspases-3, -8, and -9. nih.gov Furthermore, mTOR inhibition can attenuate the expression of survival proteins like Myc, contributing to a reduction in cell proliferation and the promotion of apoptosis. portlandpress.com
Regulation of Autophagy Processes
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins, which plays a complex, context-dependent role in cancer. tandfonline.comfrontiersin.org The mTOR pathway is a key negative regulator of autophagy. frontiersin.org Therefore, treatment with mTOR inhibitors, including this compound, leads to the stimulation of autophagy. tandfonline.commdpi.com This has been observed in multiple preclinical models, including those for hematological malignancies. mdpi.com In some contexts, this induction of autophagy can contribute to the antitumor effects of the drug, while in others it may act as a survival mechanism for cancer cells. mdpi.comaacrjournals.org this compound and other rapamycin (B549165) analogs stimulate autophagy by specifically targeting the mTORC1 complex. tandfonline.com
The induction of autophagy by this compound is a direct biochemical consequence of its inhibitory action on mTORC1. frontiersin.orgmdpi.com Under normal, nutrient-rich conditions, mTORC1 actively suppresses autophagy by phosphorylating and inhibiting the ULK1 complex (containing ULK1, ATG13, ATG101, and FIP200), which is essential for initiating the formation of the autophagosome. mdpi.com
When this compound inhibits mTORC1, this suppression is lifted. mdpi.com The de-phosphorylated ULK1 complex becomes active, triggering the cascade of events that leads to the formation of autophagosomes and the initiation of the autophagic process. frontiersin.orgmdpi.com This mechanism has been confirmed in studies with other mTOR inhibitors like everolimus, where treatment led to an increase in the levels of autophagy-associated proteins such as LC3. portlandpress.com This direct link between mTORC1 inhibition and autophagy activation is a hallmark of this class of drugs and a central part of their molecular effects on cancer cells. tandfonline.commdpi.com
Angiogenesis Inhibition Mechanisms
This compound, a non-prodrug analog of rapamycin, exerts significant anti-tumor effects by inhibiting the mammalian target of rapamycin (mTOR), a central kinase in regulating cell growth, proliferation, and metabolism. aacrjournals.orgresearchgate.net A critical aspect of its anti-neoplastic activity in preclinical models is its ability to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. aacrjournals.orgnih.govpharmaceuticalintelligence.com The anti-angiogenic properties of this compound are attributed to several interconnected molecular mechanisms.
Suppression of Vascular Endothelial Growth Factor (VEGF) Expression and Secretion
A primary mechanism by which this compound curtails angiogenesis is through the potent inhibition of Vascular Endothelial Growth Factor (VEGF) expression and secretion. scirp.orgnih.gov VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis. mdpi.com By inhibiting the mTOR pathway, this compound effectively downregulates the production of VEGF in tumor cells. aacrjournals.orgscirp.org This reduction in VEGF availability starves the tumor of the necessary signals to form new blood vessels. oncotarget.com
Preclinical studies have consistently demonstrated this effect. For instance, in vitro experiments with human fibrosarcoma cells (HT-1080/LGH), which secrete substantial amounts of VEGF, showed a dose-dependent reduction in VEGF secretion upon treatment with this compound. aacrjournals.org This suggests that a key anti-tumor effect of the compound is its ability to modulate the tumor microenvironment by cutting off the supply of this critical angiogenic factor. aacrjournals.orgscirp.org
| This compound Concentration (nmol/L) | Normalized VEGF Secretion (% of Untreated Control) |
|---|---|
| 0 | 100% |
| 0.1 | ~80% |
| 1 | ~60% |
| 10 | ~40% |
| 100 | ~35% |
This table is generated based on data described in a study where HT-1080/LGH cells were treated with increasing concentrations of this compound for five days, with VEGF levels in the culture medium measured by ELISA and normalized. aacrjournals.org
Effects on Endothelial Cell Proliferation and Migration
Beyond suppressing pro-angiogenic signals from tumor cells, this compound and other mTOR inhibitors directly impact the cellular machinery of angiogenesis by inhibiting the proliferation and migration of endothelial cells. nih.govplos.org Endothelial cells form the inner lining of blood vessels, and their ability to proliferate and migrate is fundamental to the sprouting of new capillaries. nih.gov
The mTOR signaling pathway is a critical regulator of these endothelial cell functions. aacrjournals.org By blocking mTOR, this compound can potently inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis. aacrjournals.org This direct anti-proliferative effect on endothelial cells complements the reduction in VEGF, creating a multi-pronged attack on tumor vascularization. aacrjournals.orgnih.gov Studies on related mTOR inhibitors have shown that they can significantly impair endothelial cell migration and the formation of tube-like structures, further confirming the role of this pathway in controlling the physical process of vessel formation. nih.govplos.org
Influence on Hypoxia-Inducible Factor (HIF) Pathways
The influence of this compound on angiogenesis is also mediated through its effects on the Hypoxia-Inducible Factor (HIF) pathway. aacrjournals.org Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and a powerful stimulus for angiogenesis. nih.govplos.org The cellular response to hypoxia is primarily governed by HIFs, which are transcription factors that activate a host of genes, including VEGF, to promote adaptation and survival under low-oxygen conditions. nih.govnih.govmdpi.com
The mTOR signaling pathway is a known upstream regulator of HIF-1α, the oxygen-regulated subunit of the HIF-1 complex. aacrjournals.orgmdpi.com Under normal oxygen conditions, HIF-1α is rapidly degraded, but in hypoxic tumor cells, it becomes stabilized, leading to the transcription of angiogenic genes. nih.gov Preclinical research has established that mTOR inhibitors like this compound can attenuate the expression of HIF-1α. aacrjournals.org By inhibiting mTOR, this compound disrupts this signaling cascade, preventing the stabilization and accumulation of HIF-1α even in a hypoxic environment. This, in turn, prevents the transcriptional activation of the VEGF gene, providing another layer of control over angiogenesis. aacrjournals.orgplos.org
Alterations in Cellular Metabolism
The mTOR pathway is a master regulator of cellular metabolism, integrating signals about nutrient availability and energy status to control cell growth and proliferation. aacrjournals.orgresearchgate.net Consequently, its inhibition by this compound leads to significant alterations in the metabolic processes of cancer cells, which are often characterized by reprogrammed metabolism to support rapid growth. mdpi.com
Impact on Glucose Uptake and Glycolysis
Cancer cells frequently exhibit an increased rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect, to generate the ATP and biosynthetic precursors needed for proliferation. wjgnet.com The mTOR pathway plays a complex role in this metabolic reprogramming. aacrjournals.orgnih.gov
Inhibition of the mTOR pathway by compounds like this compound can impact glucose metabolism. aacrjournals.orgnih.gov Studies using rapamycin have shown that blocking mTOR can suppress glucose uptake and lead to a depletion of cellular ATP, particularly when combined with glycolytic inhibitors. nih.gov This suggests that targeting the mTOR pathway can disrupt the energetic balance of cancer cells. However, the relationship is not always straightforward. Some studies on the mTOR inhibitor everolimus have shown a dose-dependent effect, where low doses moderately increased indicators of glycolysis, while higher doses caused a reduction. ijbs.com Furthermore, research indicates that while the Akt/mTORC1 pathway is implicated in promoting glycolysis, constitutive mTORC1 activation may, under certain conditions, negatively regulate the trafficking of glucose transporters to the cell membrane, thereby reducing glucose uptake. nih.gov This highlights the intricate and context-dependent nature of mTOR's control over glucose metabolism, which this compound influences through its inhibitory action. aacrjournals.orgnih.gov
Modulation of Signaling Pathways by Deforolimus
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comwikipedia.org Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell proliferation and tumor development. aacrjournals.orgwikipedia.org Deforolimus specifically targets mTOR, a downstream effector in this pathway. aacrjournals.orgaacrjournals.org
mTOR is a serine/threonine kinase that forms two distinct protein complexes: mTOR complex 1 (mTORC1) and mTORC2. wikipedia.orgmdpi.com this compound, like other rapamycin (B549165) analogs (rapalogs), primarily inhibits mTORC1 by forming a complex with the intracellular protein FK506 binding protein-12 (FKBP-12). nih.govmdpi.com This complex then binds to and allosterically inhibits mTORC1. aacrjournals.org The inhibition of mTORC1 disrupts the phosphorylation of its key downstream targets, including the 40S ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.govaacrjournals.org This disruption ultimately leads to a decrease in protein synthesis and arrests the cell cycle, primarily in the G1 phase. mdpi.comresearchgate.net
The interaction between this compound and Akt, a key upstream regulator of mTORC1, is complex and can lead to a feedback activation loop. While this compound effectively inhibits mTORC1, this inhibition can relieve a negative feedback loop mediated by S6K1 on insulin (B600854) receptor substrate-1 (IRS-1). aacrjournals.orgnih.gov Normally, active S6K1 phosphorylates and promotes the degradation of IRS-1, which in turn dampens signaling through the PI3K/Akt pathway. nih.gov By inhibiting mTORC1 and consequently S6K1, this compound can lead to the stabilization of IRS-1, resulting in sustained signaling and an increase in Akt phosphorylation (p-Akt), particularly at the Ser473 residue. aacrjournals.orgnih.govnih.gov
This feedback activation of Akt has been observed in various cancer models and is considered a potential mechanism of resistance to mTOR inhibitors. aacrjournals.orgnih.govportlandpress.com For instance, in some studies, treatment with this compound or other rapalogs led to increased levels of p-Akt. researchgate.netnih.gov However, the effect on Akt phosphorylation can be dose-dependent and cell-type specific. nih.gov Some studies have reported that prolonged treatment with higher concentrations of rapalogs can lead to the inhibition of mTORC2 assembly, which is responsible for phosphorylating Akt at Ser473, thereby decreasing p-Akt levels. mdpi.comnih.gov
A clinical study in patients with hematologic malignancies showed varied responses in Akt phosphorylation. aacrjournals.org In two patients with stable disease, a reduction in phosphorylated Akt was observed, whereas a patient with progressive disease showed an increase. aacrjournals.org This suggests that the effect of this compound on Akt activation can be heterogeneous and may have clinical implications.
| Cancer Type/Model | Effect on p-Akt | Observed Consequence | Reference |
|---|---|---|---|
| Human Lung Cancer Cells | Increase | - | researchgate.net |
| Hematologic Malignancies (some patients) | Decrease | Associated with stable disease | aacrjournals.org |
| Hematologic Malignancies (some patients) | Increase | Associated with progressive disease | aacrjournals.org |
| Various Cancer Cell Lines | Increase (feedback activation) | Potential resistance mechanism | aacrjournals.orgportlandpress.com |
| Prostate Cancer Cell Lines (LNCaP, C4) | Increase | - | nih.gov |
The tumor suppressor gene, phosphatase and tensin homolog (PTEN), is a critical negative regulator of the PI3K/Akt/mTOR pathway. nih.govwikipedia.orgspandidos-publications.com PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity and preventing the activation of Akt. spandidos-publications.com Loss of PTEN function, a common event in many cancers, leads to constitutive activation of the PI3K/Akt/mTOR pathway. wikipedia.orgresearchgate.net
The status of PTEN has been investigated as a potential biomarker for predicting sensitivity to mTOR inhibitors like this compound. Logically, tumors with PTEN loss, which are highly dependent on the PI3K/Akt/mTOR pathway for their growth and survival, might be more susceptible to mTOR inhibition. frontiersin.org
Research findings on this topic have been somewhat mixed. In a study on endometrial cancer cell lines, the absence of PTEN and elevated levels of both total and phosphorylated Akt appeared to correlate with greater sensitivity to this compound. aacrjournals.org Conversely, in sarcoma cell lines, PTEN status did not seem to influence sensitivity, and constitutive activation of the PI3K/Akt/mTOR pathway was observed to be independent of PTEN status. researchgate.net Another study suggested that PTEN loss-of-function aberrations could be a tumor-type agnostic biomarker for benefit from the rapalog everolimus (B549166). oncotarget.com The loss of PTEN is frequently associated with the development of castration-resistant prostate cancer (CRPC), highlighting the pathway's importance in this disease. aacrjournals.org
| Cancer Type | Correlation between PTEN Loss and Sensitivity | Reference |
|---|---|---|
| Endometrial Cancer | Positive correlation observed | aacrjournals.org |
| Sarcoma | No correlation observed | researchgate.net |
| Prostate Cancer | PTEN loss drives pathway activation, making it a rational target | aacrjournals.org |
Effects on Akt Phosphorylation and Activation States
Crosstalk with Intersecting Intracellular Signaling Networks
The PI3K/Akt/mTOR pathway does not operate in isolation but engages in extensive crosstalk with other critical signaling networks. This interplay can influence the cellular response to mTOR inhibition and contribute to resistance mechanisms.
The Ras/MEK/ERK (also known as the MAPK) pathway is another major signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov There is significant crosstalk between the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. nih.govbioscientifica.com Activation of the Ras/MEK/ERK pathway can occur as a feedback response to mTORC1 inhibition. portlandpress.comaacrjournals.org
Studies have shown that mTORC1 inhibition by rapalogs can lead to the activation of the ERK pathway. aacrjournals.org This activation is thought to be mediated through a PI3K-dependent feedback loop. portlandpress.com Specifically, the inhibition of S6K1 can relieve its inhibitory effect on upstream signaling components, leading to the activation of Ras and the subsequent phosphorylation of MEK and ERK. portlandpress.com This feedback activation of the MAPK pathway can potentially limit the anti-tumor efficacy of mTOR inhibitors, providing a rationale for combination therapies that target both pathways. nih.gov
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway plays a crucial role in cell growth and survival and is a potent activator of the PI3K/Akt cascade. wikipedia.orgaacrjournals.org A significant feedback loop exists where mTORC1 inhibition by this compound can lead to the upregulation of IGF-1R signaling. aacrjournals.org
As previously mentioned, mTORC1 inhibition stabilizes IRS-1, a key adapter protein for IGF-1R signaling. nih.gov This stabilization enhances signaling through the IGF-1R, leading to the feedback activation of Akt. aacrjournals.orgnih.gov This mechanism has been identified as a potential source of resistance to mTOR inhibitors. aacrjournals.org Consequently, the combination of an mTOR inhibitor like this compound with an IGF-1R inhibitor has been proposed as a rational therapeutic strategy to overcome this resistance. aacrjournals.orgnih.gov Preclinical studies have shown that this combination can eliminate the feedback activation of Akt and lead to enhanced anti-tumor activity. aacrjournals.org
In prostate cancer, there is significant and reciprocal crosstalk between the PI3K/Akt/mTOR pathway and the androgen receptor (AR) signaling pathway. nih.govmdpi.com The AR is a key driver of prostate cancer growth and progression, and its signaling can be activated by the Akt/mTOR pathway, even in the absence of androgens. nih.govsci-hub.se This interaction is particularly relevant in the context of castration-resistant prostate cancer (CRPC). aacrjournals.org
Inhibition of the PI3K/Akt/mTOR pathway can affect AR signaling, and conversely, AR blockade can impact the PI3K/Akt/mTOR pathway. nih.gov For example, mTORC1 inhibition has been shown to suppress AR mRNA expression and protein levels. nih.gov However, some studies suggest that PI3K/mTOR inhibition can lead to an enhanced expression of AR target genes. mdpi.com Given this complex interplay, combining mTOR inhibitors like this compound with AR antagonists has been explored. researchgate.netnih.gov Studies have shown that such combinations can have synergistic effects on inhibiting prostate cancer cell proliferation. researchgate.netsci-hub.se This suggests that dual targeting of both pathways may be a more effective strategy for treating certain types of prostate cancer. bioscientifica.com
Involvement of Spleen Tyrosine Kinase (SYK) Pathway
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a significant role in the signal transduction of various hematopoietic cells. tandfonline.com Aberrant SYK activity is associated with allergic disorders and certain cancers, particularly B-cell malignancies. nih.gov While this compound is a direct inhibitor of the mammalian target of rapamycin (mTOR), its functional effects are intertwined with the SYK signaling pathway due to significant crosstalk between the SYK and PI3K/Akt/mTOR axes. mdpi.com
Research has established that SYK can function as an upstream regulator and activator of the mTOR pathway. nih.gov In certain hematologic malignancies, such as Acute Myeloid Leukemia (AML), overexpression of SYK has been shown to increase the activation of mTOR signaling. mdpi.com The signaling cascade can be initiated by the activation of a receptor complex, which leads to the phosphorylation and activation of SYK. Activated SYK can, in turn, influence the PI3K/Akt/mTOR pathway, in part through the phosphorylation of the p85 subunit of PI3K. mdpi.com This cooperative activation results in increased expression of downstream targets like c-Myc. mdpi.com
Given this relationship, the inhibition of the mTOR pathway by this compound occurs in a cellular environment influenced by SYK activity. Studies have shown that SYK inhibition can decrease the activation of the mTOR pathway, leading to an increase in autophagic flux. nih.gov This suggests that the efficacy of an mTOR inhibitor like this compound may be modulated by the status of the SYK pathway. The crosstalk between these pathways has led to research into the combined therapeutic potential of targeting both SYK and mTOR to enhance anti-tumor effects. mdpi.com
| Protein | Role in SYK-mTOR Crosstalk | Impact of Activation |
|---|---|---|
| SYK (Spleen Tyrosine Kinase) | Upstream kinase that can activate the PI3K/Akt/mTOR pathway. mdpi.comnih.gov | Phosphorylates downstream targets, leading to increased mTOR signaling. mdpi.com |
| PI3K (Phosphatidylinositol 3-kinase) | A key component of the pathway linking SYK to Akt and mTOR. Can be activated by SYK. mdpi.com | Generates PIP3, leading to the recruitment and activation of Akt. |
| Akt (Protein Kinase B) | A central node in the pathway, activated by PI3K and upstream of mTORC1. | Phosphorylates and inhibits TSC2, leading to mTORC1 activation. mdpi.com |
| mTOR (mammalian Target of Rapamycin) | The direct target of this compound; its activity is modulated by upstream SYK signaling. nih.govdrugbank.com | Promotes cell growth, proliferation, and survival through effectors like S6K1 and 4E-BP1. nih.gov |
Analysis of Negative Feedback Loops in mTOR Signaling after this compound Exposure
The inhibition of the mTOR pathway by this compound, an analog of rapamycin, disrupts critical cellular signaling networks. A significant consequence of this inhibition is the perturbation of negative feedback loops that normally regulate the pathway's intensity and duration, which can paradoxically lead to the activation of pro-survival signals and contribute to therapeutic resistance. nih.govaacrjournals.org
One of the most well-characterized negative feedback mechanisms affected by this compound involves the mTORC1/S6K1/IRS-1 axis. aacrjournals.orgnih.gov Under normal conditions, growth factor signaling activates the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates and activates its downstream effector, S6K1 (ribosomal protein S6 kinase 1). nih.gov A key function of activated S6K1 is to serve as a negative regulator by phosphorylating multiple serine residues on the Insulin Receptor Substrate-1 (IRS-1). mdpi.comportlandpress.comresearchgate.net This serine phosphorylation marks IRS-1 for degradation or otherwise impairs its function, thereby dampening the upstream signaling from the insulin-like growth factor 1 receptor (IGF-1R) and other receptor tyrosine kinases that activate the PI3K/Akt pathway. mdpi.comnih.gov
Exposure to this compound inhibits mTORC1, which prevents the phosphorylation and activation of S6K1. nih.govresearchgate.net This abrogation of S6K1 activity relieves the inhibitory phosphorylation of IRS-1. aacrjournals.org The consequence is a stabilization and sustained signaling from IRS-1, which leads to a compensatory, feedback-driven hyperactivation of PI3K and its downstream target, Akt. nih.govportlandpress.com This feedback activation of Akt, a potent pro-survival kinase, can counteract the anti-proliferative effects of mTORC1 inhibition. aacrjournals.org
Research findings have substantiated this feedback mechanism in various cancer cell lines. Treatment with ridaforolimus (B1684004) (this compound) was shown to effectively inhibit the phosphorylation of S6K1's downstream targets but also led to a compensatory increase in the phosphorylation of Akt. nih.gov This feedback activation was demonstrated to be dependent on active IGF-1R signaling, as cell lines with low IGF-1R expression did not exhibit Akt activation following treatment with the compound. nih.gov This intricate feedback loop highlights the complexity of targeting the mTOR pathway and has provided a strong rationale for combination therapies that simultaneously block mTOR and the reactivated upstream signaling nodes like IGF-1R. nih.govaacrjournals.org
| Component | Function in Feedback Loop | Effect of this compound Exposure |
|---|---|---|
| mTORC1 | Direct target of this compound. When active, it phosphorylates and activates S6K1. nih.govaacrjournals.org | Inhibited. |
| S6K1 | Phosphorylates IRS-1 at inhibitory serine sites, creating negative feedback. mdpi.comportlandpress.com | Activity is decreased due to lack of activation by mTORC1. nih.gov |
| IRS-1 | Adapter protein for IGF-1R. Its activity is suppressed by S6K1-mediated phosphorylation. aacrjournals.orgnih.gov | Inhibitory phosphorylation is removed, leading to increased stability and signaling activity. nih.gov |
| PI3K | Activated by IRS-1; produces PIP3 to activate Akt. mdpi.com | Activity is increased due to enhanced signaling from IRS-1. aacrjournals.org |
| Akt | Pro-survival kinase. Its activation is the ultimate outcome of the feedback loop. portlandpress.com | Phosphorylation and activity are paradoxically increased. nih.gov |
Preclinical Investigations of Deforolimus Efficacy
Efficacy in Diverse Solid Tumor Xenograft Models
In vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have been a cornerstone in assessing the preclinical efficacy of deforolimus. These models have shown that this compound can significantly inhibit the growth of various solid tumors in a dose-dependent fashion. medchemexpress.comselleckchem.comapexbt.com
This compound has demonstrated significant antitumor effects in xenograft models of prostate cancer. selleckchem.comapexbt.com In studies using mice bearing PC-3 prostate cancer xenografts, intraperitoneally administered this compound led to dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.comapexbt.com The mTOR signaling pathway, which is often hyperactivated in prostate cancer, represents a key therapeutic target for agents like this compound. selleckchem.com
Table 1: Efficacy of this compound in Prostate Cancer Xenograft Model
| Xenograft Model | Compound | Finding |
|---|---|---|
| PC-3 | This compound | Exhibited dose-dependent tumor growth inhibition. medchemexpress.comselleckchem.comapexbt.com |
The efficacy of this compound has been evaluated in colorectal cancer xenograft models, where it has shown notable antitumor activity. selleckchem.comapexbt.com In mice with established HCT-116 colon cancer xenografts, this compound administration resulted in a dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.comapexbt.com Rapalogs like this compound are considered promising agents for the treatment of colorectal cancer, although their efficacy as single agents can be modest, prompting investigations into combination therapies. researchgate.net
Table 2: Efficacy of this compound in Colorectal Cancer Xenograft Model
| Xenograft Model | Compound | Finding |
|---|---|---|
| HCT-116 | This compound | Demonstrated dose-dependent tumor growth inhibition. medchemexpress.comselleckchem.comapexbt.com |
Preclinical studies have confirmed the antitumor activity of this compound in breast cancer xenograft models. selleckchem.comapexbt.com In mice bearing MCF7 breast cancer xenografts, this compound inhibited tumor growth in a dose-dependent manner. medchemexpress.comselleckchem.comapexbt.com Further studies using MCF-7/AC-1 xenografts, which are hormone-sensitive and aromatase-overexpressing, showed that ridaforolimus (B1684004) (this compound) effectively inhibited tumor growth. nih.govnih.gov
Table 3: Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Compound | Finding |
|---|---|---|
| MCF7 | This compound | Showed dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.comapexbt.com |
| MCF-7/AC-1 | Ridaforolimus (this compound) | Effectively inhibited xenograft tumor growth. nih.govnih.gov |
This compound has shown efficacy in preclinical models of pancreatic cancer, a notoriously difficult-to-treat malignancy. selleckchem.comapexbt.com In xenograft models using PANC-1 human pancreatic cancer cells, this compound administration resulted in significant, dose-dependent tumor growth inhibition. medchemexpress.comselleckchem.comapexbt.com These findings support the therapeutic potential of targeting the mTOR pathway in this disease.
Table 4: Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Xenograft Model | Compound | Finding |
|---|---|---|
| PANC-1 | This compound | Resulted in dose-dependent inhibition of tumor growth. medchemexpress.comselleckchem.comapexbt.com |
The antitumor effects of this compound have been documented in various lung cancer xenograft models. selleckchem.comapexbt.com Studies in mice with A549 non-small cell lung cancer (NSCLC) xenografts showed dose-dependent tumor growth inhibition. medchemexpress.comselleckchem.comapexbt.com Furthermore, this compound demonstrated considerable antitumor activity in three different erlotinib-resistant, KRAS-mutant NSCLC xenograft models. Its efficacy was also confirmed in a genetically engineered mouse model (GEMM) of KRAS-mutant lung cancer, where it led to a significant decrease in lung tumor burden as measured by CT scans. targetmol.com
Table 5: Efficacy of this compound in Lung Cancer Xenograft Models
| Xenograft Model | Compound | Finding |
|---|---|---|
| A549 (NSCLC) | This compound | Exhibited dose-dependent tumor growth inhibition. medchemexpress.comselleckchem.comapexbt.com |
| KRAS-mutant NSCLC (3 models) | This compound | Showed considerable single-agent antitumor activity. targetmol.com |
| KRAS-mutant GEMM | This compound | Caused a significant decrease in lung tumor burden. targetmol.com |
This compound has demonstrated potent antitumor activity in preclinical models of sarcoma and endometrial cancer. aacrjournals.orgresearchgate.net In an optimized leiomyosarcoma xenograft model (SK-LMS-1), intraperitoneal administration of this compound inhibited tumor growth in a dose-dependent manner, achieving 67% tumor growth inhibition at the highest tested dose. aacrjournals.org Similarly, in an AN3-CA endometrial cancer xenograft model, this compound produced dose-dependent inhibition of tumor growth. researchgate.net In both the sarcoma and endometrial models, the effect was primarily cytostatic, resulting in tumor growth inhibition rather than regression. researchgate.net
Table 6: Efficacy of this compound in Sarcoma and Endometrial Cancer Xenograft Models
| Xenograft Model | Cancer Type | Compound | Efficacy Finding |
|---|---|---|---|
| SK-LMS-1 | Leiomyosarcoma | This compound | Dose-dependent tumor growth inhibition; 67% inhibition at the highest dose. aacrjournals.org |
| AN3-CA | Endometrial | This compound | Dose-dependent tumor growth inhibition observed. researchgate.net |
Mechanisms of Resistance to Deforolimus
Intrinsic Resistance in Specific Cell Line Variants
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug from the outset of treatment. uninsubria.it This can be due to pre-existing cellular characteristics, such as specific genetic mutations.
One notable example of intrinsic resistance to Deforolimus is observed in the H1666 non-small-cell lung cancer (NSCLC) cell line. selleckchem.com Research has shown that H1666 cells may harbor a resistant variant of the mTORC1 complex. selleckchem.com While this compound effectively dephosphorylates the downstream effector p70S6K at the Thr389 site in sensitive NSCLC cell lines like A549, H1703, and H157, it fails to do so in H1666 cells. selleckchem.com This suggests that a specific alteration within the mTORC1 complex in H1666 cells prevents the binding or inhibitory action of this compound, rendering the drug ineffective in this particular cell line.
Further studies on H1666 cells have revealed their sensitivity to other inhibitors, such as the dual EGFR/Her2 inhibitor GW2974, to which they show high sensitivity, unlike the H441 cell line. nih.gov This differential sensitivity highlights the specificity of resistance mechanisms. Interestingly, KRAS12V expression in H1666 cells has been shown to promote mesenchymal characteristics and resistance to gefitinib, an EGFR inhibitor, an effect that is dependent on the MEK pathway. nih.gov This underscores the complexity of signaling networks and how resistance to one agent can be influenced by pathways seemingly unrelated to the drug's primary target.
Activation of Compensatory or Alternate Signal Transduction Pathways
A significant mechanism of acquired resistance to mTOR inhibitors like this compound is the activation of compensatory signaling pathways. aacrjournals.orghematologyandoncology.net Cancer cells can adapt to the inhibition of one pathway by upregulating alternative routes to maintain their growth and survival.
Feedback Activation of the PI3K/AKT Pathway: A well-documented mechanism of resistance to mTORC1 inhibitors is the relief of a negative feedback loop, leading to the hyperactivation of the PI3K/AKT pathway. aacrjournals.orghematologyandoncology.netnih.gov In normal signaling, mTORC1, through S6K1, phosphorylates and promotes the degradation of insulin (B600854) receptor substrate-1 (IRS1). aacrjournals.org When this compound inhibits mTORC1, this negative feedback is lost, leading to the stabilization and accumulation of IRS1. aacrjournals.org This, in turn, enhances signaling through the insulin-like growth factor-1 receptor (IGF1R) and subsequently activates PI3K and its downstream effector, AKT. aacrjournals.orghematologyandoncology.net The resulting increase in AKT phosphorylation can promote cell survival and proliferation, thereby counteracting the effects of mTOR inhibition. aacrjournals.orgnih.gov This compensatory activation of AKT has been observed in various cancer cell lines, including NSCLC and breast cancer cells, following treatment with mTOR inhibitors. aacrjournals.org
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Tumor cells can also develop resistance by upregulating other RTKs to bypass the inhibited pathway. mdpi.com Increased signaling through receptors like HER3, HGF/c-MET, AXL, and FGFR can reactivate the PI3K/AKT/mTOR and other pro-survival pathways, such as the Src pathway. mdpi.com
Crosstalk with Other Signaling Pathways: Resistance can also emerge from the intricate crosstalk between different signaling networks. hematologyandoncology.net For instance, the Ras/Raf/MEK/ERK pathway is another critical survival pathway that can be activated to circumvent mTOR inhibition. oaepublish.comexplorationpub.com The interaction between the estrogen receptor (ER) pathway and the PI3K/Akt/mTOR pathway is a key mechanism of resistance to endocrine therapies in breast cancer, and similar crosstalk can contribute to this compound resistance. hematologyandoncology.netfrontiersin.org Other pathways implicated in drug resistance include the JAK/STAT and Wnt/β-catenin signaling pathways. oaepublish.comexplorationpub.commdpi.com
The following table summarizes key signaling pathways involved in resistance to mTOR inhibitors:
| Pathway | Role in Resistance | Key Molecules |
| PI3K/AKT/mTOR | Feedback loop activation upon mTORC1 inhibition, leading to AKT hyperactivation. | PI3K, AKT, mTOR, PTEN, IRS1, IGF1R |
| Ras/Raf/MEK/ERK | An alternative survival pathway that can be activated to bypass mTOR inhibition. | Ras, Raf, MEK, ERK |
| JAK/STAT | A key alternative signaling route implicated in drug-resistant cancers. | JAK, STAT |
| Wnt/β-catenin | Activation promotes tumor survival and has been linked to resistance in various cancers. | Wnt, β-catenin |
Adaptive Angiogenic Responses Under Conditions of mTOR Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The mTOR pathway plays a significant role in regulating this process, partly through the control of hypoxia-inducible factors (HIF-1α and HIF-2α) and the subsequent production of vascular endothelial growth factor (VEGF). karger.comnih.govnih.gov
While mTOR inhibitors like this compound are expected to suppress angiogenesis by inhibiting HIF and VEGF production, cancer cells can develop adaptive responses to overcome this inhibition. karger.comnih.gov
Mechanisms of Adaptive Angiogenesis:
Incomplete Suppression of Angiogenic Factors: Although mTOR inhibitors can decrease HIF and VEGF levels, this suppression may be incomplete. nih.govportlandpress.com Some studies suggest that while mTORC1 inhibition by rapalogs can reduce HIF-1α activity, the expression of VEGF-A might be less sensitive to this inhibition. portlandpress.com
Activation of Alternative Pro-angiogenic Pathways: Tumors can compensate for mTOR inhibition by upregulating other pro-angiogenic signaling pathways that are not dependent on mTOR.
Microenvironmental Factors: The tumor microenvironment, including stromal and epithelial cells, influences tumor growth and response to therapy. explorationpub.com This microenvironment can contribute to adaptive angiogenic responses that promote resistance.
Research has shown that inhibiting the PI3K/AKT/mTOR pathway can block HIF-1-dependent gene transcription and reduce the secretion of VEGF. nih.gov However, the complexity of the tumor microenvironment and the intricate network of signaling pathways mean that tumors can find alternative ways to stimulate angiogenesis, thereby developing resistance to the anti-angiogenic effects of mTOR inhibitors. By inhibiting vascular remodeling and fibrogenesis, mTOR inhibitors have the potential to attenuate cyst growth and interstitial fibrosis in conditions like polycystic kidney disease, but their effects on tumor angiogenesis can be overcome by adaptive resistance mechanisms. ucsb.edu
Preclinical Combination Strategies Involving Deforolimus
Rationale for Combination Therapies to Overcome Resistance and Enhance Efficacy
A key mechanism of resistance is the feedback activation of the PI3K/Akt signaling pathway. scientificarchives.comaacrjournals.org Inhibition of the mTORC1 complex by deforolimus disrupts a negative feedback loop, leading to the accumulation of insulin (B600854) receptor substrate-1 (IRS-1) and subsequent hyperactivation of PI3K and Akt. scientificarchives.com This paradoxical activation can counteract the antiproliferative effects of mTOR inhibition. scientificarchives.complos.org Therefore, combining this compound with inhibitors of upstream pathway components, such as PI3K or Akt inhibitors, is a logical strategy to prevent this escape mechanism and induce a more potent and durable response. nih.govaacrjournals.org
Furthermore, cancers often rely on multiple dysregulated pathways for survival and progression. frontiersin.org Targeting only the mTOR pathway may be insufficient for long-term tumor control. nih.gov Combination strategies allow for a multi-pronged attack on cancer cells, simultaneously hitting different critical pathways, which can lead to synergistic cell killing, reduce the likelihood of resistance emerging, and potentially allow for lower doses of each agent, improving the therapeutic index. researchgate.netnih.govnih.gov
Synergistic Interactions with MEK Inhibitors
Preclinical research has highlighted the synergistic potential of combining this compound with MEK inhibitors. The PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways are two major signaling cascades that are frequently interconnected and co-activated in many cancers. frontiersin.orgnih.govescholarship.org There is significant functional crosstalk between these pathways; for instance, inhibition of one pathway can lead to the compensatory activation of the other. nih.govnih.govnih.gov
Specifically, MEK inhibition can lead to increased PI3K/Akt signaling, while mTOR inhibition can result in MAPK pathway activation. nih.govkcl.ac.uk This reciprocal feedback limits the efficacy of single-agent therapies. nih.gov By simultaneously blocking both pathways with a combination of this compound and a MEK inhibitor, a more comprehensive and potent antitumor effect can be achieved. nih.govmdpi.com This dual blockade prevents the compensatory signaling that drives resistance, leading to enhanced growth inhibition and apoptosis in various cancer models. mdpi.comfrontiersin.org Preclinical studies have demonstrated synergy between MEK inhibitors and mTOR inhibitors in cell lines representing multiple tumor types, including non-small cell lung cancer, colorectal cancer, and melanoma. kcl.ac.uk
Additive and Synergistic Effects with Conventional Chemotherapeutic Agents
Combining this compound with conventional cytotoxic chemotherapeutic agents has demonstrated additive and, in some cases, synergistic effects in preclinical cancer models. aacrjournals.orgnih.gov The rationale for this approach is to target distinct cellular processes simultaneously: chemotherapy induces DNA damage and mitotic catastrophe, while this compound inhibits the mTOR pathway, which regulates cell growth, survival, and protein synthesis. aacrjournals.orgnih.gov
In vitro studies in sarcoma and endometrial cancer cell lines have evaluated the combination of this compound with agents such as doxorubicin (B1662922), carboplatin, and paclitaxel (B517696). aacrjournals.orgnih.gov In most instances, these combinations resulted in additive activity. aacrjournals.org For example, in three endometrial cancer cell lines, combining this compound with doxorubicin, carboplatin, or paclitaxel showed additive effects, as did a triple combination of this compound, carboplatin, and paclitaxel. aacrjournals.orgnih.gov In sarcoma cell lines, the combination of this compound and doxorubicin was found to be additive in most lines, with modest synergy observed in one model. aacrjournals.org These findings provide a preclinical basis for combining this compound with standard chemotherapy regimens to potentially enhance therapeutic outcomes. aacrjournals.orgnih.govresearchgate.net
Combinations with Metabolic Modulators (e.g., 2-deoxyglucose)
A strategic approach to enhance the anticancer activity of this compound involves combining it with agents that target cellular metabolism. The mTOR pathway is a central regulator of nutrient metabolism, and cancer cells often exhibit increased glycolysis. aacrjournals.orgmdpi.com Combining this compound with a metabolic modulator like 2-deoxyglucose (2-DG), which inhibits glycolysis, aims to create a metabolic crisis in cancer cells by simultaneously blocking a key growth signaling pathway and a primary energy source. aacrjournals.orgencyclopedia.pub
Preclinical studies have tested this combination in sarcoma and endometrial cancer cell lines. The combination of this compound and 2-deoxyglucose resulted in additive growth inhibition across all tested cell lines. aacrjournals.orgnih.gov This suggests that concurrently targeting mTOR-driven proliferation and glucose metabolism is a viable strategy to enhance the antitumor effects of this compound. aacrjournals.orgmdpi.com
Combination with Anti-Androgen Agents in Prostate Cancer Models
In prostate cancer, there is significant crosstalk between the androgen receptor (AR) signaling pathway and the PI3K/Akt/mTOR pathway. eur.nl Activation of the mTOR pathway is a recognized mechanism of resistance to anti-androgen therapies. eur.nl This provides a strong rationale for combining an mTOR inhibitor like this compound with an anti-androgen agent to overcome or delay resistance. eur.nlnih.gov
Preclinical studies have shown synergistic activity when combining an mTOR inhibitor with the anti-androgen bicalutamide (B1683754) in prostate cancer models. eur.nlscispace.com This dual blockade targets both the hormone-driven growth signals and the mTOR survival pathway, leading to enhanced antitumor effects compared to either agent alone. nih.gov These preclinical findings supported the clinical investigation of combining this compound (also known as ridaforolimus) with bicalutamide for patients with castration-resistant prostate cancer (CRPC). eur.nlnih.govresearchgate.net
Combination with Growth Factor Receptor Antibodies (e.g., Anti-IGF1R Monoclonal Antibodies)
A significant mechanism of resistance to mTOR inhibitors involves the feedback activation of upstream signaling through growth factor receptors, particularly the insulin-like growth factor 1 receptor (IGF-1R). nih.govnih.gov Inhibition of mTORC1 by this compound can lead to a compensatory increase in Akt phosphorylation, which is often mediated by IGF-1R signaling. nih.gov This feedback loop can limit the therapeutic efficacy of this compound.
To counteract this, preclinical strategies have focused on combining this compound with monoclonal antibodies that block IGF-1R, such as dalotuzumab. nih.govnih.govfrontiersin.org Preclinical studies demonstrated that this combination leads to enhanced pathway inhibition by preventing the feedback activation of Akt. nih.govnih.govaacrjournals.org In IGF-1R-expressing cancer cell lines, the combination suppressed Akt phosphorylation and increased cell death compared to either agent alone. nih.gov In vivo, the combination of this compound and dalotuzumab resulted in significantly greater tumor growth inhibition in xenograft models than either monotherapy. aacrjournals.org These findings provided a strong proof-of-concept for combining mTOR and IGF-1R inhibitors to achieve a more comprehensive blockade of the PI3K/Akt/mTOR pathway. nih.govaacrjournals.orgoncohemakey.com
Methodological Approaches for Evaluating Synergism and Additivity in Preclinical Studies
The evaluation of drug combinations in preclinical research relies on quantitative methods to determine whether the interaction is synergistic, additive, or antagonistic. iiarjournals.orgaustinpublishinggroup.com A widely used and robust approach is the Chou-Talalay method , which is based on the median-effect principle derived from the mass-action law. iiarjournals.orgbiorxiv.orgnih.govnih.gov
This method involves treating cells with individual drugs and with combinations at various concentrations, typically at a constant ratio. The resulting dose-effect data are used to calculate a Combination Index (CI) . austinpublishinggroup.comnih.gov The CI provides a quantitative measure of the interaction:
CI < 1 indicates synergism (the combined effect is greater than the sum of the individual effects).
CI = 1 indicates an additive effect (the combined effect is equal to the sum of the individual effects).
CI > 1 indicates antagonism (the combined effect is less than the sum of the individual effects).
The data can also be visualized using an isobologram . iiarjournals.orgbiorxiv.org In an isobologram, the doses of each drug required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents the line of additivity. iiarjournals.org Data points for a combination that fall below this line indicate synergy, points on the line indicate additivity, and points above the line indicate antagonism. iiarjournals.org These methods were employed in the preclinical studies of this compound to rigorously assess its interactions with other agents like chemotherapeutics and targeted therapies. aacrjournals.org
Preclinical Combination Studies with this compound
| Combination Agent | Agent Class | Cancer Model(s) | Observed Effect | Source(s) |
| Doxorubicin | Chemotherapy | Sarcoma, Endometrial Cancer | Additive / Modest Synergy | aacrjournals.org |
| Carboplatin | Chemotherapy | Endometrial Cancer | Additive | aacrjournals.org |
| Paclitaxel | Chemotherapy | Endometrial Cancer | Additive | aacrjournals.org |
| 2-Deoxyglucose | Metabolic Modulator | Sarcoma, Endometrial Cancer | Additive | aacrjournals.orgnih.gov |
| Bicalutamide | Anti-Androgen | Prostate Cancer | Synergy | eur.nlnih.gov |
| Dalotuzumab | Anti-IGF1R Antibody | Lung, Breast Cancer | Synergy / Enhanced Inhibition | nih.govnih.govaacrjournals.org |
| MEK Inhibitors | Targeted Therapy | Various (NSCLC, Colorectal, Melanoma) | Synergy | kcl.ac.uk |
Immunomodulatory Properties of Deforolimus
Investigations in Allograft Organ Transplantation Models
The immunosuppressive potential of Deforolimus has been evaluated in preclinical models of allograft organ transplantation. researchgate.net In a key study utilizing a mouse cardiac allotransplantation model (BALB/c donors to C57BL/6 recipients), oral administration of this compound demonstrated a significant ability to suppress immunological rejection. researchgate.net This intervention led to prolonged survival of the recipients and protected the allogeneic heart grafts from substantial inflammatory cell infiltration. researchgate.net
Histological analysis of the heart grafts after eight days of treatment revealed a marked difference between the this compound-treated group and the control group. researchgate.net While the control group's grafts showed severe inflammatory cell infiltration, the grafts from the this compound group had significantly reduced levels of inflammation. researchgate.net Furthermore, this compound treatment was associated with a reduction in the size of the spleens in the recipient mice, another indicator of a dampened systemic immune response. researchgate.net These findings underscore the potent immunosuppressive action of this compound in a solid organ allotransplantation setting, suggesting its potential to prevent rejection. researchgate.net
Effects on Lymphocyte Proliferation and Subpopulations
A cornerstone of the immune response to an allograft is the proliferation of lymphocytes. This compound has been shown to directly inhibit this process. In vitro studies have demonstrated that this compound effectively suppresses the proliferation of lymphocytes and their various subgroups in a dose-dependent manner. researchgate.netresearchgate.net
In lymphocyte transformation tests, where proliferation is stimulated by Concanavalin A, this compound exhibited significant inhibitory effects at concentrations as low as 1 ng/mL, with inhibition becoming more pronounced at higher concentrations (5, 10, and 50 ng/mL). researchgate.netresearchgate.net This anti-proliferative activity is a key component of its immunosuppressive mechanism. researchgate.net The compound's ability to halt the expansion of T-cell populations is critical for preventing the orchestration of an effective immune attack against a foreign graft. researchgate.netimmunologyresearchjournal.com
Table 1: Effect of this compound on Lymphocyte Proliferation
Data derived from in vitro lymphocyte transformation tests. researchgate.netresearchgate.net
Influence on Regulatory T Cells (Tregs) and T Cell Anergy Induction
Beyond simply inhibiting lymphocyte proliferation, this compound actively modulates the immune response by influencing specific T cell fates that favor tolerance. researchgate.net One of the key mechanisms identified is the induction of regulatory T cells (Tregs). researchgate.netresearchgate.net Tregs, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining peripheral tolerance and suppressing excessive immune responses. nih.govfrontiersin.org By promoting the development or expansion of Tregs, this compound helps to establish a regulatory environment that is less conducive to graft rejection. researchgate.net
In addition to promoting Tregs, this compound has been found to induce a state of T cell anergy. researchgate.net T cell anergy is a tolerance mechanism in which lymphocytes remain alive but are rendered functionally unresponsive to antigen stimulation. frontiersin.orgfrontiersin.org This process prevents autoreactive T cells from causing damage and is a key mechanism of peripheral tolerance. nih.gov The induction of anergy in alloreactive T cells by this compound contributes significantly to its immunosuppressive effect, effectively disarming the T cells that could mediate rejection. researchgate.net
Modulation of Cytokine Production
The immunosuppressive activity of this compound is also reflected in its ability to alter the cytokine profile from a pro-inflammatory to a more tolerogenic or anti-inflammatory state. researchgate.net Cytokines are signaling molecules that direct the nature and intensity of an immune response. nih.gov
Studies in the mouse cardiac allotransplantation model showed that this compound treatment led to a significant decrease in the levels of key pro-inflammatory cytokines. researchgate.net Specifically, the levels of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) were reduced in the this compound-treated group compared to the control group. researchgate.net IL-2 is a potent T cell growth factor, and IFN-γ is a hallmark cytokine of the Th1 inflammatory response that promotes cell-mediated immunity and rejection. nih.govnih.govdovepress.com
Conversely, this compound administration resulted in an increase in the levels of cytokines associated with immune regulation and a Th2-type response. researchgate.net The level of Interleukin-4 (IL-4), a key Th2 cytokine, was higher in the this compound group. researchgate.net Furthermore, there was a significant increase in the production of Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine with potent immunosuppressive functions, including promoting Treg differentiation and function. researchgate.netnih.gov This shift in the cytokine balance is a critical component of how this compound suppresses graft rejection. researchgate.net
Table 2: Effect of this compound on Cytokine Levels in a Mouse Cardiac Allotransplantation Model
Data derived from analysis of recipients in a mouse cardiac allotransplantation model. researchgate.net
Advanced Research Methodologies and Future Directions
Application of Xenograft Models for In Vivo Efficacy and Pharmacodynamic Studies
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research. frontiersin.orgcam.ac.uk These models are invaluable for assessing the in vivo efficacy and pharmacodynamic (PD) effects of anticancer agents like deforolimus. mdpi.commdpi.com
Studies have demonstrated the potent antitumor activity of this compound in a variety of human tumor xenograft models. researchgate.netmdpi.com For instance, in models of soft tissue sarcoma and endometrial cancer, this compound has shown significant tumor growth inhibition. mdpi.com The efficacy in these models often correlates with the inhibition of mTOR signaling, which can be assessed through pharmacodynamic studies. mdpi.com
Pharmacodynamic assessments in xenograft models typically involve analyzing tumor tissue from treated animals to measure the levels of key biomarkers. Following treatment with this compound, a reduction in the phosphorylation of mTORC1 substrates like S6 and 4E-BP1 is expected. mdpi.com These PD markers confirm that the drug is engaging its target and exerting its intended biological effect within the tumor microenvironment. frontiersin.org
The use of patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, offers a more translational approach. frontiersin.org PDX models are thought to better recapitulate the heterogeneity and other characteristics of a patient's tumor, making them a powerful tool for predicting clinical response. frontiersin.org
The table below provides an overview of the application of xenograft models in this compound research.
| Xenograft Model Type | Application in this compound Research | Key Findings |
| Cell Line-Derived Xenografts | Evaluation of antitumor efficacy across a broad panel of cancer types. | This compound demonstrates significant tumor growth inhibition in various models, including sarcoma and endometrial cancer. mdpi.com |
| Pharmacodynamic studies to confirm target engagement. | Dose-dependent inhibition of phosphorylated S6 and 4E-BP1 in tumor tissue. mdpi.com | |
| Patient-Derived Xenografts (PDX) | Preclinical assessment of efficacy in models that closely mimic human tumors. | Provides a more translational understanding of potential clinical activity. frontiersin.org |
Development and Utilization of Genetic Animal Models for Pathway Elucidation
Genetically engineered mouse models (GEMMs) have become indispensable tools for elucidating the complex roles of signaling pathways in both normal physiology and disease. australianclinicaltrials.gov.au Unlike xenograft models, GEMMs develop tumors within their native microenvironment in the context of a competent immune system, which can be crucial for understanding tumor biology and response to therapy. cam.ac.uk
In the context of the mTOR pathway, various GEMMs have been developed with mutations in key pathway components, such as PTEN, TSC1, or TSC2. australianclinicaltrials.gov.auresearchgate.net These models have been instrumental in dissecting the role of mTOR in tumorigenesis and for testing the efficacy of mTOR inhibitors.
A notable example of the use of a GEMM in this compound research is a study on castration-resistant prostate cancer (CRPC). embopress.org In this study, a sophisticated mouse model with prostate-specific deletion of the Pten and Nkx3.1 tumor suppressor genes was utilized. embopress.org This model recapitulates key features of human CRPC and was used to demonstrate that dual targeting of the Akt/mTOR pathway with the Akt inhibitor MK-2206 and this compound (referred to as ridaforolimus) is highly effective at inhibiting tumor growth. embopress.org This research highlights the power of GEMMs in validating therapeutic strategies and understanding the mechanisms of drug action in a more physiologically relevant setting. embopress.org
The table below summarizes the key aspects of using genetic animal models in research related to the mTOR pathway and this compound.
| Genetic Alteration in Model | Relevance to mTOR Pathway | Application for this compound Research |
| Pten deletion | Leads to hyperactivation of the PI3K/Akt/mTOR pathway. | Used to test the efficacy of this compound in combination with an Akt inhibitor in a model of castration-resistant prostate cancer. embopress.org |
| Tsc1/Tsc2 deletion | Results in constitutive activation of mTORC1. australianclinicaltrials.gov.au | Provides a model system to study the specific effects of mTORC1 inhibition by this compound. |
| mTOR mutations | Can lead to enhanced mTOR kinase activity. australianclinicaltrials.gov.au | Allows for the investigation of this compound's efficacy against tumors driven by specific mTOR mutations. |
Omics Approaches (e.g., Proteomics, Phosphoproteomics, Metabolomics) for Uncovering Novel Targets and Mechanisms
"Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing cancer research and drug discovery. ucb.comnih.gov These approaches, including proteomics, phosphoproteomics, and metabolomics, offer a systems-level view of the complex molecular changes that occur in cancer and in response to therapy. ucb.commdpi.com While specific, in-depth omics studies focused solely on this compound are not extensively published, the application of these methodologies to mTOR inhibitors in general provides a framework for future research.
Proteomics and Phosphoproteomics involve the large-scale analysis of proteins and their phosphorylation states, respectively. frontiersin.orgcam.ac.uk These techniques can be used to identify novel downstream targets of the mTOR pathway and to understand the complex signaling networks that are rewired in response to mTOR inhibition. australianclinicaltrials.gov.au For example, phosphoproteomic analysis of cancer cells treated with mTOR inhibitors could reveal previously unknown substrates of mTOR or identify adaptive resistance pathways that are activated upon treatment. frontiersin.org This information could lead to the discovery of new therapeutic targets and the development of more effective combination therapies. frontiersin.org
Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. mdpi.comarxiv.org Cancer cells exhibit profound metabolic reprogramming to support their rapid growth and proliferation, and the mTOR pathway is a key regulator of these metabolic changes. arxiv.org Metabolomic studies can uncover the specific metabolic vulnerabilities of cancer cells and how these are affected by mTOR inhibitors like this compound. researchgate.netmdpi.com By identifying the metabolic pathways that are disrupted by this compound, it may be possible to identify synergistic drug combinations that target these pathways. arxiv.org
The table below outlines the potential applications of omics technologies in this compound research.
| Omics Technology | Potential Application for this compound Research | Potential Insights |
| Proteomics | Identify global changes in protein expression following this compound treatment. | Discovery of novel biomarkers of response or resistance. frontiersin.org |
| Phosphoproteomics | Map the signaling pathways affected by this compound on a global scale. | Identification of novel mTOR substrates and off-target effects. |
| Metabolomics | Characterize the metabolic reprogramming induced by this compound. | Uncovering metabolic vulnerabilities that can be exploited for combination therapies. mdpi.comarxiv.org |
Computational Approaches for Predicting Combination Therapy Synergy and Drug Interactions
The sheer number of possible drug combinations makes experimental screening for synergistic interactions a costly and time-consuming endeavor. researchgate.netelifesciences.org Computational approaches are emerging as powerful tools to predict drug synergy and prioritize combinations for preclinical and clinical testing. mdpi.comoup.com These models leverage large datasets of drug screening results, along with molecular data from cancer cell lines, such as gene expression, mutations, and copy number variations. embopress.orgresearchgate.net
Several computational strategies are being developed, including machine learning and deep learning models. mdpi.commdpi.com These models are trained to recognize patterns in the data that are predictive of synergy between two drugs. For example, a model might learn that two drugs targeting different nodes in the same signaling pathway are likely to be synergistic.
A specific example involving this compound is the SynSimPred computational approach. embopress.org This model utilizes cell line similarities and various molecular data to predict drug synergy scores. embopress.org In a case study, SynSimPred was used to predict the synergistic and antagonistic interactions of several drug pairs, including the combination of this compound and dactolisib. embopress.org This demonstrates the potential of such computational tools to guide the rational design of combination therapies involving this compound.
The table below summarizes some of the computational approaches used for predicting drug synergy.
| Computational Approach | Description | Application to this compound |
| Machine Learning (e.g., Random Forests, Gradient Boosting) | Algorithms that learn from data to make predictions. mdpi.com | Can be trained on large-scale drug screening data to predict synergy with this compound. |
| Deep Learning | A type of machine learning that uses neural networks with many layers to learn complex patterns. mdpi.commdpi.com | DeepSynergy and other deep learning models can predict anti-cancer drug synergy based on chemical and genomic information. mdpi.com |
| Similarity-Based Models (e.g., SynSimPred) | Leverages similarities between cell lines and drugs to predict synergy. embopress.org | Has been used to predict the interaction between this compound and dactolisib. embopress.org |
Exploration of this compound in Non-Oncological Pathologies and Mechanistic Connections (e.g., autoimmune diseases, neurodegeneration, conditions linked to autophagy dysregulation like ME/CFS)
The central role of the mTOR pathway in regulating fundamental cellular processes, including cell growth, proliferation, and metabolism, suggests that its dysregulation may contribute to a wide range of diseases beyond cancer. nih.gov Consequently, mTOR inhibitors like this compound are being explored for their therapeutic potential in various non-oncological pathologies.
Autoimmune Diseases: The mTOR pathway is a critical regulator of immune cell differentiation and function. arxiv.org Dysregulation of mTOR signaling has been implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. elifesciences.orgnih.govstanford.edu mTOR inhibitors can modulate the immune response by promoting the development of regulatory T cells (Tregs), which suppress excessive immune responses, and by inhibiting the differentiation of pro-inflammatory T helper cells like Th1 and Th17. arxiv.org Studies on the immunosuppressive effects of this compound in the context of allograft organ transplantation have shown that it can induce Tregs and T cell anergy, providing a rationale for its investigation in autoimmune disorders. nih.gov
Neurodegeneration: The mTOR pathway is also intricately linked to neuronal function and survival. Dysregulation of mTOR signaling has been observed in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov In these conditions, mTOR hyperactivation can impair autophagy, a cellular process responsible for clearing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative disorders. mdpi.com By inhibiting mTOR and promoting autophagy, this compound could potentially have a neuroprotective effect. nih.gov
Conditions Linked to Autophagy Dysregulation (e.g., ME/CFS): Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex and debilitating disease with an unknown etiology. nih.govmeassociation.org.uk Emerging research suggests that dysregulation of autophagy may play a role in the pathophysiology of ME/CFS. cam.ac.uk Studies have shown that some ME/CFS patients have elevated levels of serum ATG13, a key autophagy-related protein, which may be indicative of impaired autophagy due to chronic mTOR activation. While clinical research in this area has primarily focused on another mTOR inhibitor, rapamycin (B549165), the mechanistic link between mTOR, autophagy, and the symptoms of ME/CFS suggests that this compound could also be a potential therapeutic candidate for this condition. researchgate.net
The table below summarizes the potential non-oncological applications of this compound.
| Non-Oncological Pathology | Mechanistic Rationale for this compound | Current Research Status |
| Autoimmune Diseases | Immunosuppressive effects through modulation of T cell differentiation and function. arxiv.orgnih.gov | Preclinical evidence of immunosuppressive activity; potential for investigation in diseases like lupus and rheumatoid arthritis. elifesciences.orgnih.govstanford.edunih.gov |
| Neurodegenerative Diseases | Potential to restore autophagy and clear protein aggregates by inhibiting mTOR. mdpi.comnih.gov | The role of mTOR inhibitors is being investigated in models of Alzheimer's and Parkinson's disease. mdpi.comnih.gov |
| ME/CFS | Potential to correct autophagy dysregulation by inhibiting chronic mTOR activation. researchgate.net | Research is in early stages, primarily focused on other mTOR inhibitors like rapamycin. researchgate.net |
Q & A
Q. What molecular mechanisms underlie Deforolimus’s inhibition of the mTOR pathway, and how can these be experimentally validated?
this compound binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, disrupting mTOR complex 1 (mTORC1) signaling. Key downstream targets include phosphorylation inhibition of 4E-BP1 and p70S6K1, which regulate protein synthesis and cell proliferation. Methodologically, researchers can validate this using:
- Western blotting to assess phosphorylation status of 4E-BP1 and S6K1 in treated vs. untreated cell lines (e.g., MDAH-2774 ovarian cancer cells) .
- In vitro proliferation assays (e.g., MTT or clonogenic assays) to quantify dose-dependent inhibition of tumor cell growth .
- Xenograft models to evaluate tumor regression in mice, correlating mTOR pathway inhibition with efficacy .
Q. What preclinical models are most appropriate for studying this compound’s anti-angiogenic effects?
this compound’s anti-angiogenic activity can be assessed using:
- 3D fibrin-matrix cultures of human endometrial stromal cells (hEnSCs) to quantify vascular network formation under VEGF stimulation, with this compound reducing tube formation at concentrations ≥5 µM .
- Chicken chorioallantoic membrane (CAM) assays to visualize and measure blood vessel inhibition in vivo .
Q. How is the pharmacokinetic profile of this compound characterized in early-phase clinical trials?
Phase I trials typically employ:
- Accelerated titration designs to determine maximum tolerated dose (MTD), with this compound administered intravenously (e.g., 12.5 mg daily for 5 days every 2 weeks) .
- Non-compartmental analysis of plasma samples to calculate AUC, half-life (t₁/₂ ~30–40 hours), and clearance rates, noting nonlinear pharmacokinetics due to mTOR feedback mechanisms .
Advanced Research Questions
Q. What strategies optimize this compound efficacy when combined with chemotherapeutic agents?
Synergistic effects require careful consideration of:
- Sequencing and dosing schedules : Preclinical data suggest administering this compound before taxanes enhances apoptosis by priming mTOR-dependent pathways .
- Pharmacodynamic biomarkers : Monitor phosphorylation of 4E-BP1 and S6K1 to confirm mTOR inhibition before introducing cytotoxic agents .
- In vivo validation : Use orthotopic or patient-derived xenograft (PDX) models to test combinations (e.g., this compound + cisplatin) .
Q. How can researchers address contradictory data on this compound’s efficacy across tumor subtypes?
Discrepancies may arise from tumor-specific mTOR pathway activation (e.g., PTEN loss vs. PI3K mutations). Methodological approaches include:
Q. What pharmacodynamic biomarkers reliably predict this compound response in clinical trials?
Validated biomarkers include:
Q. How does this compound resistance develop, and what experimental models can recapitulate this phenomenon?
Resistance mechanisms involve mTORC2 activation or PI3K/Akt pathway upregulation. Researchers can:
- Generate resistant cell lines via chronic this compound exposure, followed by RNA-seq to identify compensatory pathways .
- Use dual mTOR/PI3K inhibitors (e.g., NVP-BEZ235) in combination studies to overcome resistance .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound trial data with mixed response outcomes?
- RECIST criteria for solid tumor response classification (complete/partial response, stable/progressive disease) .
- Linear mixed-effects models to account for intra-patient variability in longitudinal biomarker studies (e.g., cholesterol levels) .
Q. How should researchers design dose-escalation studies for oral vs. intravenous this compound formulations?
Q. What in vitro assays best differentiate this compound from other rapalogs (e.g., Everolimus, Temsirolimus)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
